3-Methoxycatechol

Descripción general

Descripción

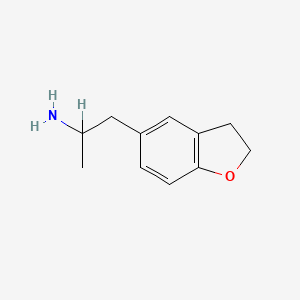

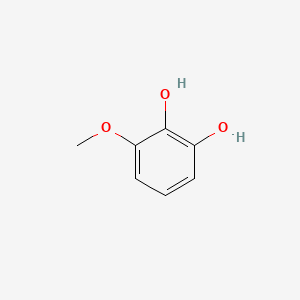

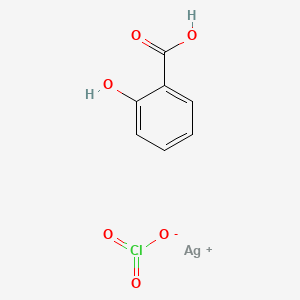

3-Metoxicatecol, también conocido como 1,2-dihidroxi-3-metoxibenceno, es un compuesto orgánico con la fórmula molecular C7H8O3. Es un sólido cristalino blanco que es soluble en agua y disolventes orgánicos. Este compuesto es un derivado del catecol, donde uno de los grupos hidroxilo es reemplazado por un grupo metoxi. Se utiliza en diversos campos, incluida la síntesis orgánica, la bioquímica y las aplicaciones industriales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 3-Metoxicatecol se puede sintetizar a través de varios métodos. Un método común implica la metilación del catecol utilizando sulfato de dimetilo o yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción generalmente ocurre bajo condiciones de reflujo, y el producto se purifica por recristalización .

Métodos de producción industrial: En entornos industriales, el 3-metoxicatecol a menudo se produce mediante la oxidación del 3-metoxifenol utilizando peróxido de hidrógeno en presencia de un catalizador. Este método es eficiente y produce un producto de alta pureza. La reacción se lleva a cabo a temperaturas controladas para asegurar tasas de conversión óptimas .

Análisis De Reacciones Químicas

Tipos de reacciones: 3-Metoxicatecol experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar quinonas, que son intermediarios importantes en la síntesis orgánica.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo a catecol u otros derivados.

Sustitución: El grupo metoxi puede sustituirse por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Los reactivos como los halógenos, los ácidos o las bases pueden facilitar las reacciones de sustitución.

Principales productos formados:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Catecol y sus derivados.

Sustitución: Diversos catecoles sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

3-Metoxicatecol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de moléculas orgánicas complejas y como reactivo en diversas reacciones químicas.

Biología: Sirve como sustrato en reacciones enzimáticas y se utiliza para estudiar la cinética y los mecanismos enzimáticos.

Medicina: La investigación ha explorado sus posibles efectos terapéuticos, incluido su papel como antioxidante y su potencial en el tratamiento del cáncer.

Industria: Se utiliza en la producción de tintes, productos farmacéuticos y otros productos químicos industriales

Mecanismo De Acción

El mecanismo de acción del 3-metoxicatecol implica su interacción con varios objetivos moleculares y vías. Puede actuar como antioxidante eliminando los radicales libres y reduciendo el estrés oxidativo. En las reacciones enzimáticas, sirve como sustrato para enzimas como la catecol-O-metiltransferasa, que cataliza la metilación de los catecoles. Esta interacción es crucial en el metabolismo de las catecolaminas y otros compuestos biológicamente activos .

Compuestos similares:

Catecol: El compuesto padre del 3-metoxicatecol, con dos grupos hidroxilo en el anillo de benceno.

Guaiacol: Similar al 3-metoxicatecol pero con un grupo metoxi en la posición para relativa al grupo hidroxilo.

Pirogalol: Contiene tres grupos hidroxilo en el anillo de benceno.

Comparación: 3-Metoxicatecol es único debido a la presencia de ambos grupos hidroxilo y metoxi, que confieren propiedades químicas distintas. En comparación con el catecol, es menos propenso a la oxidación debido al efecto de donación de electrones del grupo metoxi. Esto lo hace más estable y adecuado para aplicaciones específicas donde la estabilidad es crucial .

Comparación Con Compuestos Similares

Catechol: The parent compound of 3-methoxycatechol, with two hydroxyl groups on the benzene ring.

Guaiacol: Similar to this compound but with a methoxy group at the para position relative to the hydroxyl group.

Pyrogallol: Contains three hydroxyl groups on the benzene ring.

Comparison: this compound is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties. Compared to catechol, it is less prone to oxidation due to the electron-donating effect of the methoxy group. This makes it more stable and suitable for specific applications where stability is crucial .

Propiedades

IUPAC Name |

3-methoxybenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYUENQFPVNPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020826 | |

| Record name | 3-Methoxycatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-00-9 | |

| Record name | 3-Methoxycatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxycatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHOXYCATECHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxycatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxycatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC13U5393C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Methoxycatechol?

A1: this compound has the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: While the provided research papers do not delve into detailed spectroscopic data, infrared (FTIR) spectroscopy can be used to identify the presence of specific functional groups in this compound, such as hydroxyl (-OH) and methoxy (-OCH3) groups. []

Q3: How is this compound generated in the context of lignin degradation?

A3: this compound can be produced through the cleavage of the C-O bond in 2,6-dimethoxyphenol, a lignin model compound, catalyzed by vanadium metal in water. This process represents a promising approach for the hydrogenolysis of lignin into valuable chemicals without requiring external hydrogen or organic solvents. []

Q4: Can bacterial enzymes be utilized for the conversion of this compound to other valuable compounds?

A4: Yes, bacterial enzymes like P450 GcoAB and laccase CueO can be used to convert lignin-derived this compound to purpurogallin, a natural product with various applications. []

Q5: Can this compound be used as a building block for the synthesis of more complex molecules?

A6: Yes, this compound can serve as a starting material in organic synthesis. For instance, it can be electrochemically oxidized in the presence of barbituric acid derivatives to synthesize novel dispiropyrimidine derivatives. These reactions proceed through an ECEC (Electrochemical-Chemical-Electrochemical-Chemical) pathway involving Michael addition reactions. []

Q6: How do structural modifications of catechol derivatives, like the introduction of a methoxy group in this compound, influence their antiviral activity?

A7: Studies on catechol derivatives' antiviral activity against the encephalomycarditis virus (EMCV) showed that the position and type of substituent on the aromatic ring significantly affect their potency. This compound, along with other catechol derivatives, exhibited strong antiviral activity. The study highlighted that methyl and ethyl substitutions at the para position relative to a hydroxyl group enhanced antiviral activity compared to catechol itself. []

Q7: How does the structure of this compound and its derivatives affect their ability to inhibit single-stranded DNA-binding protein (SSB)?

A8: Research investigating the inhibitory effects of Nepenthes miranda extracts on Klebsiella pneumoniae SSB (KpSSB) found that the stem extract, rich in this compound among other compounds, exhibited significant anti-KpSSB activity. Molecular docking analysis revealed that this compound, catechol, and pyrogallol demonstrate binding affinity to KpSSB, suggesting a potential inhibitory effect. []

Q8: How does the adsorption of this compound onto activated carbon cloth (ACC) compare to other catechol derivatives?

A9: Studies on the removal of pollutants from aqueous solutions revealed that ACC effectively adsorbs this compound along with other catechol derivatives. The adsorption kinetics followed a pseudo-second-order model, indicating a high efficiency of ACC for removing these phenolic compounds. []

Q9: How do electron-donating or electron-withdrawing substituents on catecholate-type ligands influence their interaction with anatase nanoparticles?

A10: Research on the surface modification of titanium dioxide (TiO2) nanoparticles with catecholate-type ligands, including this compound, revealed that the presence of electron-donating or electron-withdrawing substituents affects the stability and optical properties of the resulting complexes. The formation of inner-sphere charge-transfer (CT) complexes leads to a red shift in the semiconductor absorption and a reduction in the effective band gap. []

Q10: How do molecular dynamics (MD) simulations contribute to understanding the promiscuous activity of the F169A mutant of cytochrome P450GcoA towards syringol and this compound?

A11: MD simulations, combined with hybrid QM/MM calculations, helped elucidate the mechanism behind the increased activity of the F169A mutant of P450GcoA towards syringol while maintaining activity towards guaiacol. The mutation disrupts an aromatic dyad (F169 and F395), increasing water access to the active site, which is beneficial for the native activity on G-lignin. The mutation also creates space for a conformational rearrangement in this compound, facilitating the second step of O-demethylation. []

Q11: Have computational methods been employed to study the interaction of this compound with other proteins or enzymes?

A11: While the provided research doesn't detail specific computational studies on this compound with other proteins, techniques like molecular docking can be utilized to predict binding affinities and explore potential interactions with various targets.

Q12: What analytical techniques are used to identify and quantify this compound in complex mixtures?

A13: Several analytical techniques can be employed to identify and quantify this compound. Gas chromatography-mass spectrometry (GC-MS) is widely used to analyze dry distillates and identify volatile compounds, including this compound, in complex mixtures like those obtained from Acacia seyal. []

Q13: How are matrix effects addressed during the analysis of this compound in environmental samples using HPLC/ESI-ToF-MS?

A14: Matrix effects can significantly impact the quantification of organic compounds, including this compound, in atmospheric aerosols. Studies using high-performance liquid chromatography coupled to electrospray ionization time-of-flight mass spectrometry (HPLC/ESI-ToF-MS) for the analysis of organic aerosols highlight the importance of evaluating and correcting for matrix effects to ensure accurate quantification. []

Q14: What are the environmental implications of this compound and related catechol derivatives present in atmospheric aerosols?

A15: Catechol derivatives, including this compound, can be found in atmospheric aerosols generated from sources like wildfires and combustion processes. These compounds can undergo reactions with atmospheric oxidants like ozone (O3), hydroxyl radicals (HO•), and nitrate radicals (NO3). [, ]

Q15: How does the oxidation of this compound at the air-water interface contribute to the formation of secondary organic aerosols?

A16: The oxidation of this compound by O3 at the air-water interface can lead to the formation of secondary organic aerosols (SOA). These reactions involve the formation of semiquinone radicals and can result in the production of polyphenols, hydroxylated quinones, and low-molecular-weight carboxylic acids, all contributing to SOA formation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

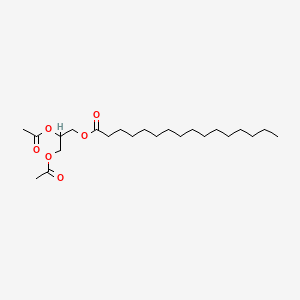

![acetic acid;4-(4-aminopiperidin-1-yl)-2-benzyl-N-[(2S)-1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4-oxobutanamide](/img/structure/B1210365.png)